4-叠氮基-2,2,6,6-四甲基-1-哌啶氧基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

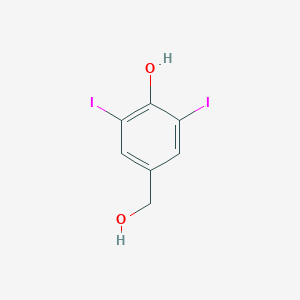

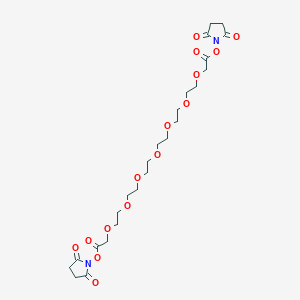

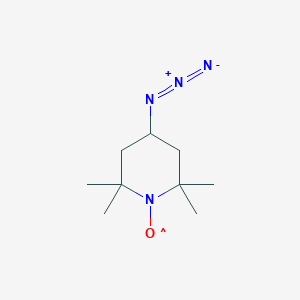

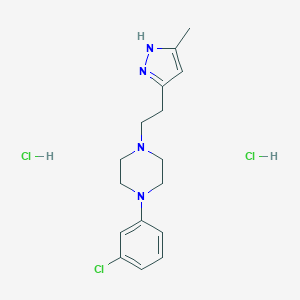

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy is a derivative of the stable nitroxide radical family, known for its unique properties and reactivity due to the azido group. This compound is of interest in various fields, including organic synthesis and material science, for its potential in initiating novel chemical reactions and forming complex molecular structures.

Synthesis Analysis

The synthesis of related nitroxide radicals, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its derivatives, involves multi-step processes starting from commercially available precursors. These methods highlight the versatility and efficiency of synthesizing nitroxide radicals, which could be adapted for 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy (Mercadante et al., 2013).

Molecular Structure Analysis

Crystallographic studies have played a crucial role in understanding the molecular structure of nitroxide radicals. The crystal structure of organic metamagnets like 4-Methacryloyloxy-2,2,6,6-tetramethyl-1-piperidinyloxyl reveals insights into the one-dimensional ordering of spins and the impact of molecular arrangement on magnetic behavior (A. Kajiwara et al., 1994). These findings can provide a foundation for analyzing the structural nuances of 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy.

Chemical Reactions and Properties

The reactivity of nitroxide radicals like 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy is notable for participating in a range of chemical transformations. For example, the use of 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxyl as a phase transfer dehydrogenation catalyst in preparing azo compounds showcases the radical's versatility in facilitating chemical reactions (Xiaoyang Wang et al., 2001).

Physical Properties Analysis

The study of nitroxide radicals often includes examining their physical properties, such as magnetic resonance and electron paramagnetic resonance (EPR) characteristics, which are critical for applications in spin labeling and imaging. Investigations into the molecular orientation and dynamics of derivatives like 4-acetamido-TEMPO in nanochannels offer insights into how substituent groups can influence these properties (Hirokazu Kobayashi & Y. Odanaka, 2020).

Chemical Properties Analysis

The chemical behavior of nitroxide radicals, including redox reactions and stability under various conditions, is fundamental to their application in organic synthesis and materials science. The unexpected aerobic transformation of related compounds in the presence of cytochrome P450, illustrating the intricacies of nitroxide chemistry and the potential for unforeseen reactions or stability issues, underscores the complexity of these molecules (N. Babic et al., 2020).

科学研究应用

抗氧化活性和自旋捕集剂应用

4-叠氮基-2,2,6,6-四甲基-1-哌啶氧基衍生物显示出显着的抗氧化活性。这些化合物抑制丙二醛 (MDA) 的产生并拮抗过氧化氢诱导的溶血,展示了它们在各种生物学背景下作为抗氧化剂的潜力 (Li 等人,2006)。此外,它们的应用扩展到电子自旋共振 (ESR) 中的自旋捕集剂,在那里它们被用来检测单线态氧和其他自由基物质,表明它们在研究氧化应激和相关过程中的作用 (Hosoya 等人,2018)。

催化和合成应用

在合成化学中,4-叠氮基-2,2,6,6-四甲基-1-哌啶氧基及其衍生物在氧化反应中用作催化剂。它们已被用于偶氮化合物的合成中,展示了它们作为相转移脱氢催化剂的作用。该应用突出了它们在以高效率和温和条件合成复杂有机分子中的潜力 (Wang 等人,2001)。此外,它们已用于醇氧化的电化学研究中,其中发现硝酰基/氧鎓氧化还原电位的驱动力是影响催化活性的一个重要因素,表明它们在电催化应用中的多功能作用 (Rafiee 等人,2015)。

储能和聚合物稳定

在储能领域,4-叠氮基-2,2,6,6-四甲基-1-哌啶氧基的衍生物已被探索作为锂充电电池的正极材料。它们的氧化还原性能和高容量表明它们在提高电池性能和效率方面的潜力 (Guo 等人,2012)。此外,这些化合物已被合成作为聚合物的单体稳定剂,证明了它们在保护聚丙烯免受光氧化和热氧化的有效性。该应用强调了它们在开发具有改进的稳定性和寿命的新材料中的重要性 (Pan 等人,2000)。

分子动力学和磁性研究

这些自由基的分子动力学和取向也得到了研究,特别是在包含在有机一维纳米通道中的时候。此类研究提供了对这些化合物在纳米尺度上的分子行为的见解,有助于理解它们的物理性质和在纳米技术和材料科学中的潜在应用 (Kobayashi 等人,2008)。

属性

InChI |

InChI=1S/C9H17N4O/c1-8(2)5-7(11-12-10)6-9(3,4)13(8)14/h7H,5-6H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUMVJSTAKNMEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy | |

CAS RN |

63697-61-0 |

Source

|

| Record name | 1-Piperidinyloxy, 4-azido-2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)